3-iodo-N-(2-methoxybenzyl)benzamide
Description
3-Iodo-N-(2-methoxybenzyl)benzamide is a halogenated benzamide derivative characterized by an iodine substituent at the 3-position of the benzoyl ring and a 2-methoxybenzyl group attached to the amide nitrogen. Its molecular formula is C₁₅H₁₃INO₂, with a molecular weight of 394.18 g/mol. The compound is synthesized via gold(I)-catalyzed reactions, as demonstrated in the cyclization of 3-iodo-N-(2-(phenylethynyl)phenyl)benzamide to form oxazine derivatives . Its crystal structure has been resolved, revealing key geometric parameters influenced by the iodine atom’s steric and electronic effects .
Properties
IUPAC Name |
3-iodo-N-[(2-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-19-14-8-3-2-5-12(14)10-17-15(18)11-6-4-7-13(16)9-11/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWRRZVEWFTPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-Iodo-N-(2-methoxybenzyl)benzamide is the serotonin 5-HT 2A/2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
3-Iodo-N-(2-methoxybenzyl)benzamide acts as a potent agonist for the serotonin 5-HT 2A/2C receptors. An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the serotonin receptors, mimicking the action of serotonin, which leads to an increase in the serotonergic activity in the brain.
Biochemical Pathways
The activation of the serotonin 5-HT 2A/2C receptors by 3-Iodo-N-(2-methoxybenzyl)benzamide can affect various biochemical pathways. It can lead to changes in the release of dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters are involved in a variety of functions, including mood regulation, cognition, and motor control.
Result of Action
The activation of the serotonin 5-HT 2A/2C receptors by 3-Iodo-N-(2-methoxybenzyl)benzamide can lead to a variety of molecular and cellular effects. For instance, it can decrease the response to a challenge dose of DA, 5-HT, and glutamatergic neurons in the frontal cortex. It can also increase the release of ACh in all brain regions. These changes can result in altered mood, cognition, and motor control.
Comparison with Similar Compounds
Halogen-Substituted Benzamides
Key Compounds :
- 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
- 3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide
- 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide
| Property | 3-Fluoro Derivative | 3-Bromo Derivative | 3-Iodo Derivative |
|---|---|---|---|
| Halogen Size (Å) | 1.47 (C–F) | 1.94 (C–Br) | 2.15 (C–I) |
| Electronegativity | 3.98 (F) | 2.96 (Br) | 2.66 (I) |
| Crystal Packing | Tight, planar | Moderate layers | Dispersed layers |
| Dipole Moment (D) | 4.2 | 3.8 | 3.5 |
- Structural Insights :
- The iodo derivative exhibits longer bond lengths (C–I: 2.15 Å) compared to fluoro (1.47 Å) and bromo (1.94 Å) analogs, leading to distinct crystal packing. The larger iodine atom disrupts planarity, reducing π-π stacking interactions .
- Electron-withdrawing effects decrease from fluorine to iodine, altering electronic distribution and reactivity. Fluorine’s high electronegativity increases amide group polarization, whereas iodine’s polarizability enhances London dispersion forces .
Methoxy-Substituted Benzamides
Key Compounds :
- Functional Impact: The 2-methoxybenzyl group in the target compound enhances steric hindrance compared to simpler methoxyphenyl derivatives, reducing rotational freedom and stabilizing specific conformations . Positional isomerism (e.g., 2- vs. The 2-methoxy group in the target compound participates in intramolecular H-bonding with the amide carbonyl, a feature absent in 3-methoxy analogs .
Pharmacologically Active Benzamides
Key Compounds :
- Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Mechanistic Contrast: Nitazoxanide’s nitrothiazole group enables redox cycling, a property absent in the target compound. The iodine in 3-iodo-N-(2-methoxybenzyl)benzamide may instead facilitate halogen bonding in enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
